1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride
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Overview
Description
1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride is a chemical compound with a unique structure that combines a piperidine ring with a cyclopropane moiety.
Preparation Methods
The synthesis of 1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride involves several steps. One common method starts with the reaction of piperidine with an appropriate cyclopropane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)cyclopropan-1-ol: This compound shares a similar structure but lacks the hydrochloride moiety, which can affect its solubility and reactivity.
Piperidine derivatives: These compounds have a piperidine ring but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Biological Activity
1-[(Piperidin-4-yloxy)methyl]cyclopropan-1-ol hydrochloride is a chemical compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C_{12}H_{16}ClN_{1}O_{2}
- Molecular Weight : 207.698 g/mol
- LogP : -0.53
- LogD : -3.064
- Hydrogen Bond Acceptors (HBA) : 3
These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its pharmacokinetic profile.
Pharmacological Profile
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains, although specific data on its antimicrobial spectrum is limited.
- CNS Activity : The piperidine moiety suggests possible interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.
Antimicrobial Evaluation
A study conducted on derivatives of piperidine compounds demonstrated that modifications in the piperidine ring can enhance antimicrobial activity. For instance, compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria, indicating that this compound may share this potential .
CNS Activity
Research on piperidine derivatives has shown that they can act as modulators of neurotransmitter receptors. For example, compounds structurally related to this compound have exhibited selective binding affinities to dopamine and serotonin receptors, suggesting possible applications in treating psychiatric disorders .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1-(piperidin-4-yloxymethyl)cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(3-4-9)7-12-8-1-5-10-6-2-8;/h8,10-11H,1-7H2;1H |
InChI Key |
SIKWJKAKUOXQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2(CC2)O.Cl |
Origin of Product |
United States |
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